3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide

Description

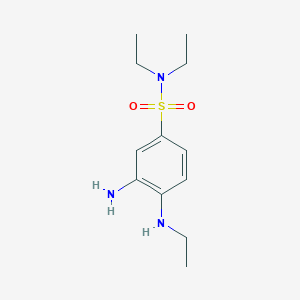

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide (Chemical formula: C₁₂H₂₂N₄O₂S; Molecular weight: 310.4 g/mol) is a sulfonamide derivative characterized by a benzene ring substituted with two ethylamino groups at positions 3 and 4, along with a diethyl sulfonamide moiety.

Sulfonamides are historically significant for their antimicrobial properties, and structural modifications at the benzene ring or sulfonamide group can significantly alter physicochemical properties, solubility, and biological activity. Below, we systematically compare this compound with structurally related analogues.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-4-14-12-8-7-10(9-11(12)13)18(16,17)15(5-2)6-3/h7-9,14H,4-6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDMVWHKXNLQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601219163 | |

| Record name | 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735322-67-5 | |

| Record name | 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735322-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601219163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, N,N-diethylaniline, undergoes nitration to form 3-nitro-N,N-diethylaniline.

Reduction: The nitro group is then reduced to an amino group, yielding 3-amino-N,N-diethylaniline.

Sulfonation: The amino compound is sulfonated to introduce the sulfonamide group, forming 3-amino-N,N-diethylbenzenesulfonamide.

Alkylation: Finally, the compound undergoes alkylation with ethylamine to produce this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using the same steps mentioned above but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfinamides and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Azo Dyes

Overview:

The primary application of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide lies in its role as a diazo component in the synthesis of azo dyes. These dyes are characterized by their vibrant colors and are extensively used in industries such as textiles, printing, and food coloring due to their ability to bind effectively to different materials.

Chemical Reaction:

The synthesis process typically involves:

- Diazotization: The amine group of this compound is converted into a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound that has electron-donating substituents to form the azo dye.

Applications of Azo Dyes:

- Textiles: Used for dyeing fabrics due to their bright colors and durability.

- Food Industry: Employed as colorants in food products.

- Cosmetics: Incorporated into various cosmetic products for coloring purposes.

Potential Pharmaceutical Applications

Recent studies suggest that compounds structurally related to this compound may exhibit biological activities that warrant further investigation for pharmaceutical applications. For instance, derivatives of benzenesulfonamides have been explored for their inhibitory effects on carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes .

Carbonic Anhydrase Inhibition:

Research indicates that 4-substituted diazobenzenesulfonamides, similar to this compound, show significant binding affinities towards multiple CA isoforms. This suggests potential therapeutic applications in treating conditions such as glaucoma and edema, where inhibition of CAs can be beneficial .

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide, highlighting variations in substituents and their impact on molecular properties:

Analysis of Substituent Effects

- Alkylamino vs. Halogenated analogues are often explored in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents .

Heterocyclic Moieties :

Morpholinyl and piperazinyl groups () introduce nitrogen-rich heterocycles, which can improve solubility in polar solvents and enable hydrogen bonding with biological targets. Piperazine derivatives, in particular, are common in pharmaceuticals targeting neurological disorders .- Electron-Donating vs. Conversely, nitro and hydroxy groups () increase acidity and may confer redox activity, useful in dye or sensor chemistry .

- Steric and Solubility Considerations: The methylamino analogue () exhibits a lower molecular weight and reduced steric bulk compared to the ethylamino parent compound, which could improve synthetic yields or crystallinity .

Biological Activity

3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide, often referred to as a sulfonamide compound, exhibits various biological activities that make it a subject of interest in pharmaceutical research. This article synthesizes findings from diverse studies to provide a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₉N₃O₂S

- Molecular Weight : 271.38 g/mol

- CAS Number : 737005-97-9

Research indicates that this compound acts primarily through the inhibition of specific enzymes and pathways:

- Carbonic Anhydrase Inhibition : This compound has been shown to bind effectively to various carbonic anhydrase (CA) isoforms, which are crucial for maintaining acid-base balance in biological systems. In particular, it exhibits high affinity for CA I and CA II, suggesting its potential as a therapeutic agent in conditions where modulation of these enzymes is beneficial .

- Antioxidant Activity : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant genes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD). This mechanism suggests potential applications in oxidative stress-related diseases.

Pharmacological Effects

The compound has demonstrated several pharmacological effects in various studies:

- Antimicrobial Activity : In vitro studies have shown that derivatives of benzenesulfonamides exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties using carrageenan-induced rat paw edema models. Compounds derived from this sulfonamide showed up to 94% inhibition of edema at specific time intervals .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzenesulfonamide derivatives, this compound was found to be particularly effective against Pseudomonas aeruginosa and Salmonella typhi, with MIC values indicating strong bactericidal properties .

Dosage and Administration

The efficacy of this compound varies with dosage, as evidenced by animal model studies where different doses were administered. For example, in mice treated with varying doses over a week, significant reductions in inflammatory markers were observed at higher concentrations.

Q & A

Q. Methodological Answer

- Flash chromatography : Use Biotage® systems with silica gel cartridges and gradient elution (hexane/EtOAc → CH2Cl2/MeOH). Monitor fractions via UV at 254 nm ().

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to exploit solubility differences between the product and byproducts (e.g., unreacted amines).

How do reaction mechanisms differ between cyclization and elimination pathways in sulfonamide-based heterocycle synthesis?

Advanced Research Focus

In , enaminone 2 reacts with aminotriazole to form 10 via nucleophilic addition followed by cyclization (not elimination). Key distinctions:

- Cyclization : Requires spatial proximity of reactive groups (e.g., α,β-unsaturated ketones and amines).

- Elimination : Favored by steric hindrance or acidic conditions (e.g., dehydration of 16 to 17 ). Mechanistic studies using deuterium labeling (e.g., D2O quench) can track proton transfers .

How do substituents on the benzenesulfonamide core influence biological activity?

SAR Analysis

Electron-withdrawing groups (e.g., Cl in ) enhance metabolic stability but may reduce solubility. Pyridyl substituents () improve target affinity via π-π stacking. Quantitative SAR (QSAR) models using Hammett constants (σ) or LogP values can predict bioactivity trends .

What validation protocols ensure reproducibility in crystallographic data for sulfonamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.